Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester
Description
Structural Characterization of Imidazo[2,1-b]thiazole-6-acetic Acid, 2-Chloro-, Ethyl Ester
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name is ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate , reflecting its fused bicyclic core and substituents. The molecular formula C₉H₉ClN₂O₂S corresponds to a molecular weight of 244.70 g/mol . The structure comprises three distinct components:
- Imidazo[2,1-b]thiazole core : A fused bicyclic system with a five-membered imidazole ring (positions 1–3) and a six-membered thiazole ring (positions 4–6).
- Chloro substituent : A chlorine atom at position 2 of the thiazole ring.
- Ethyl ester group : An acetic acid derivative esterified at position 6 of the imidazo[2,1-b]thiazole system.
The SMILES notation CCOC(=O)CC1=CN2C=C(SC2=N1)Cl encodes the connectivity, highlighting the ester group (–COOCH₂CH₃), the methylene bridge (–CH₂–), and the chloro-substituted heterocycle.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate |
| Molecular Formula | C₉H₉ClN₂O₂S |
| Molecular Weight (g/mol) | 244.70 |
| SMILES | CCOC(=O)CC1=CN2C=C(SC2=N1)Cl |
Crystallographic Data and Conformational Analysis
While crystallographic data for this specific compound remain unreported, PubChem provides an interactive 3D conformer model. The imidazo[2,1-b]thiazole core is planar due to π-conjugation across the fused rings, while the ethyl ester group adopts a staggered conformation to minimize steric hindrance. The chlorine atom at position 2 introduces steric and electronic effects, likely influencing packing in the solid state.
Comparative analysis with structurally analogous compounds, such as ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride (PubChem CID 214852), suggests that the chloro substituent may reduce rotational freedom in the thiazole ring.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the heterocycle absorbs near 270–290 nm , typical of imidazo[2,1-b]thiazoles.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 244.70 (M⁺), with fragments at m/z 199 (loss of –OCH₂CH₃) and m/z 154 (cleavage of the acetic acid side chain).
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.2 (CH₃), 4.1 (CH₂), 6.8–7.5 (aromatic) |
| IR | 1740 cm⁻¹ (C=O), 700 cm⁻¹ (C–Cl) |
| UV-Vis | λₘₐₓ ≈ 280 nm |
| MS | m/z 244.70 (M⁺) |
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Frontier Molecular Orbitals :
- Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) surround the nitrogen and sulfur atoms, while the chlorine atom exhibits positive ESP due to its electronegativity.
- Geometric Optimization : The planar heterocycle and staggered ethyl group align with steric and electronic minimization principles.
Table 3: DFT-Derived Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Properties
IUPAC Name |
ethyl 2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-14-8(13)3-6-4-12-5-7(10)15-9(12)11-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMBFNZZKWQQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(SC2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487357 | |
| Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61984-76-7 | |
| Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro group at the 2-position of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with thiazole derivatives.
- Formation of Imidazo Ring : This can be achieved through cyclization reactions.
- Acylation : The introduction of the acetic acid moiety typically involves using acyl chlorides or anhydrides.
- Esterification : The final step often involves converting the carboxylic acid into an ethyl ester using reagents like ethanol and acid catalysts.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- RAF Inhibition : Some derivatives have shown potency as pan-RAF inhibitors, which are crucial in targeting mutations in the BRAF gene associated with melanoma and other cancers. For example, studies have demonstrated that modifications to the imidazo[2,1-b]thiazole scaffold can enhance activity against both wild-type and mutated BRAF proteins .
- SIRT1 Activation : Certain derivatives function as SIRT1 activators, which play a role in cellular metabolism and aging processes. This activation can lead to increased apoptosis in cancer cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of Imidazo[2,1-b]thiazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Antimicrobial Properties
Some studies suggest that Imidazo[2,1-b]thiazole derivatives possess antimicrobial activity against various pathogens. This characteristic opens avenues for their application in developing new antimicrobial agents.
Case Study 1: Pan-RAF Inhibitors
A series of new Imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their inhibitory effects on RAF kinases. The results indicated that certain compounds exhibited significant inhibition against V600E-BRAF mutations, which are commonly found in melanoma patients .
| Compound | Activity Against V600E-BRAF | Activity Against Wild-Type BRAF |
|---|---|---|
| 25a | High | Moderate |
| 25b | Moderate | Low |
| 25c | Very High | High |
Case Study 2: SIRT1 Activation
In another study focusing on SIRT1 activation, researchers synthesized a library of imidazo[2,1-b]thiazole derivatives and assessed their ability to activate SIRT1 in cellular assays. The findings revealed that certain compounds significantly enhanced SIRT1 activity compared to controls .
| Compound | SIRT1 Activation (Fold Change) |
|---|---|
| 13 | 3.5 |
| 14 | 4.0 |
| 15 | 2.8 |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural/functional differences:
Critical Analysis of Structural and Functional Differences
- Electron-Withdrawing vs.
- Core Saturation : Dihydro derivatives (e.g., CAS 34467-12-4) exhibit increased stability but may reduce aromatic interactions critical for bioactivity .
- Heterocycle Replacement : Pyridazine or thiadiazole cores alter electronic distribution and solubility, impacting drug-likeness .
Biological Activity
Imidazo[2,1-b]thiazole derivatives, including Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester, have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Imidazo[2,1-b]thiazole compounds are characterized by a fused imidazole and thiazole ring structure. The presence of various substituents on these rings significantly influences their biological properties. The ethyl ester form enhances solubility and bioavailability, making it a candidate for therapeutic applications.
Anticancer Activity
Research has highlighted the potential anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a study investigating imidazo[2,1-b]thiazole-coupled noscapine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as shown in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7a | MCF-7 | 0.45 | Apoptosis induction |
| 11a | A549 | 0.32 | G2/M phase arrest |
| 9a | HeLa | 0.50 | Apoptosis and cell cycle disruption |
Antimicrobial Activity
Imidazo[2,1-b]thiazole-6-acetic acid derivatives have also shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. A comparative study evaluated the efficacy of several derivatives against common pathogens:
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl ester derivative | Staphylococcus aureus | 20 |
| 2-Chloro derivative | Escherichia coli | 18 |
| Parent compound | Pseudomonas aeruginosa | 15 |
These results indicate that modifications to the imidazo[2,1-b]thiazole structure can enhance antimicrobial activity.
The biological activity of imidazo[2,1-b]thiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some compounds have been shown to modulate the activity of nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing drug metabolism and detoxification pathways .
- DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication processes.
Study on Anticancer Properties
A notable study published in ACS Omega evaluated a series of imidazo[2,1-b]thiazole derivatives for their anticancer effects. The researchers synthesized various compounds and assessed their cytotoxicity against multiple cancer cell lines. Results indicated that specific substitutions significantly increased potency compared to parent compounds .
Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial properties, several imidazo[2,1-b]thiazole derivatives were tested against clinical isolates of bacteria. The study concluded that certain structural modifications enhanced antibacterial activity, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
